2-fluoro-3-(hydroxymethyl)benzoic Acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-fluoro-3-(hydroxymethyl)benzoic acid is C8H7FO3 . The InChI code is 1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
2-fluoro-3-(hydroxymethyl)benzoic acid is a white to yellow solid . It has a molecular weight of 170.14 and a boiling point of 346.6ºC . It should be stored at a temperature of 2-8 C .Scientific Research Applications
1. Fluorescence Probes Development
2-Fluoro-3-(hydroxymethyl)benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. Such probes are valuable for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
2. Influenza Neuraminidase Inhibition
Research has shown that derivatives of 2-fluoro-3-(hydroxymethyl)benzoic acid can be effective in inhibiting influenza neuraminidase. This is important for evolving potent benzoic acid inhibitors, which can have significant implications in treating influenza (Brouillette et al., 1999).
3. Crystallographic Studies
Crystallographic studies using X-ray powder diffraction have been performed on derivatives of 2-fluoro-3-(hydroxymethyl)benzoic acid. These studies contribute to a better understanding of the molecular geometries and intermolecular interactions of such compounds, which are crucial for various applications in materials science and chemistry (Pramanik et al., 2019).
4. Synthesis of High Performance Polymers
The synthesis of high performance polymers using fluorinated phthalazinone monomers, including derivatives of 2-fluoro-3-(hydroxymethyl)benzoic acid, has been reported. These polymers exhibit distinguished thermal properties and solubility, making them valuable in engineering plastics and membrane materials (Xiao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWHOMAXWKXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379058 | |
Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-3-(hydroxymethyl)benzoic Acid | |
CAS RN |
481075-37-0 | |
Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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